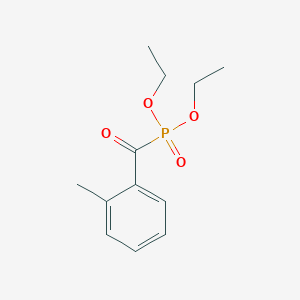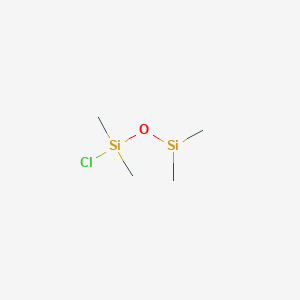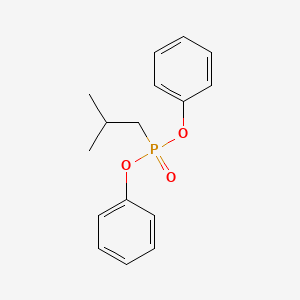![molecular formula C10H9ClN2O3 B14633904 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 54080-60-3](/img/structure/B14633904.png)
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-bromo-1-(hydroxyimino)propane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Nitro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one.
Reduction: 5-Chloro-3-[2-(amino)propyl]-1,3-benzoxazol-2(3H)-one.
Substitution: 5-Substituted-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one derivatives.
Applications De Recherche Scientifique
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biological Research: It is used as a probe to study the biological pathways involving benzoxazole derivatives.
Material Science: Benzoxazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with cellular targets, leading to cytotoxic effects. The hydroxyimino group is believed to play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular macromolecules. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-[3-(cyclic amine)propyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a cyclic amine group instead of a hydroxyimino group.
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Similar structure but with a chloropropyl group instead of a hydroxyimino group.
Uniqueness
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Propriétés
Numéro CAS |
54080-60-3 |
|---|---|
Formule moléculaire |
C10H9ClN2O3 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
5-chloro-3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(12-15)5-13-8-4-7(11)2-3-9(8)16-10(13)14/h2-4,15H,5H2,1H3 |
Clé InChI |
VZHYCSJLMQRHKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


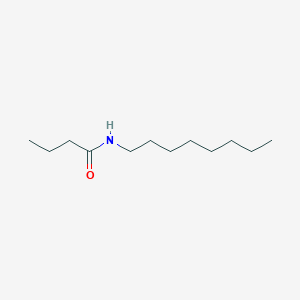
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
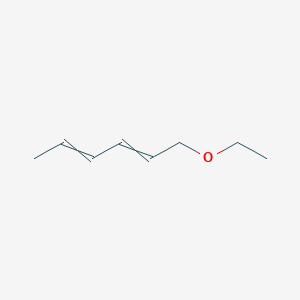
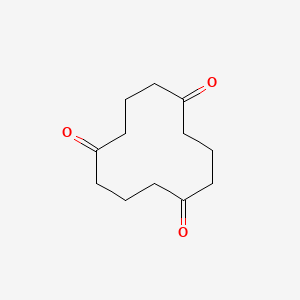



![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

